

(4-Bromo-6-chloropyridin-3-yl)boronic acid molecular weight

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Compound of Interest

Compound Name: (4-Bromo-6-chloropyridin-3-yl)boronic acid

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An In-depth Technical Guide to **(4-Bromo-6-chloropyridin-3-yl)boronic acid** for Advanced Drug Discovery

Abstract

(4-Bromo-6-chloropyridin-3-yl)boronic acid is a pivotal heterocyclic building block in modern medicinal chemistry. Its trifunctional nature—featuring a boronic acid, a bromine atom, and a chlorine atom on a pyridine scaffold—offers synthetic chemists a versatile platform for constructing complex molecular architectures. This guide provides an in-depth analysis of its core properties, including its precise molecular weight, and explores its critical role in palladium-catalyzed cross-coupling reactions. We offer field-proven insights into its synthesis, handling, and application, complete with detailed experimental protocols and mechanistic diagrams to empower researchers, scientists, and drug development professionals in their pursuit of novel therapeutics.

The Strategic Importance of Pyridinylboronic Acids in Medicinal Chemistry

The pyridine ring is a ubiquitous scaffold found in a vast number of pharmaceuticals, prized for its ability to engage in hydrogen bonding and its overall metabolic stability. Boronic acids, meanwhile, are indispensable reagents in synthetic chemistry due to their unique reactivity,

relative stability, and low toxicity.[1][2] The convergence of these two moieties in pyridinylboronic acids creates a class of building blocks with immense value.

These compounds are most renowned for their participation in the Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning method for forming carbon-carbon bonds with exceptional efficiency and functional group tolerance.[3][4] For drug development professionals, this reaction provides a direct and powerful route to synthesize complex biaryl and heteroaryl structures, which are common motifs in biologically active molecules.[5][6] The specific compound, **(4-Bromo-6-chloropyridin-3-yl)boronic acid**, is particularly valuable as it offers multiple, distinct reaction handles for sequential, site-selective modifications, enabling the rapid generation of diverse compound libraries.

Core Physicochemical Properties

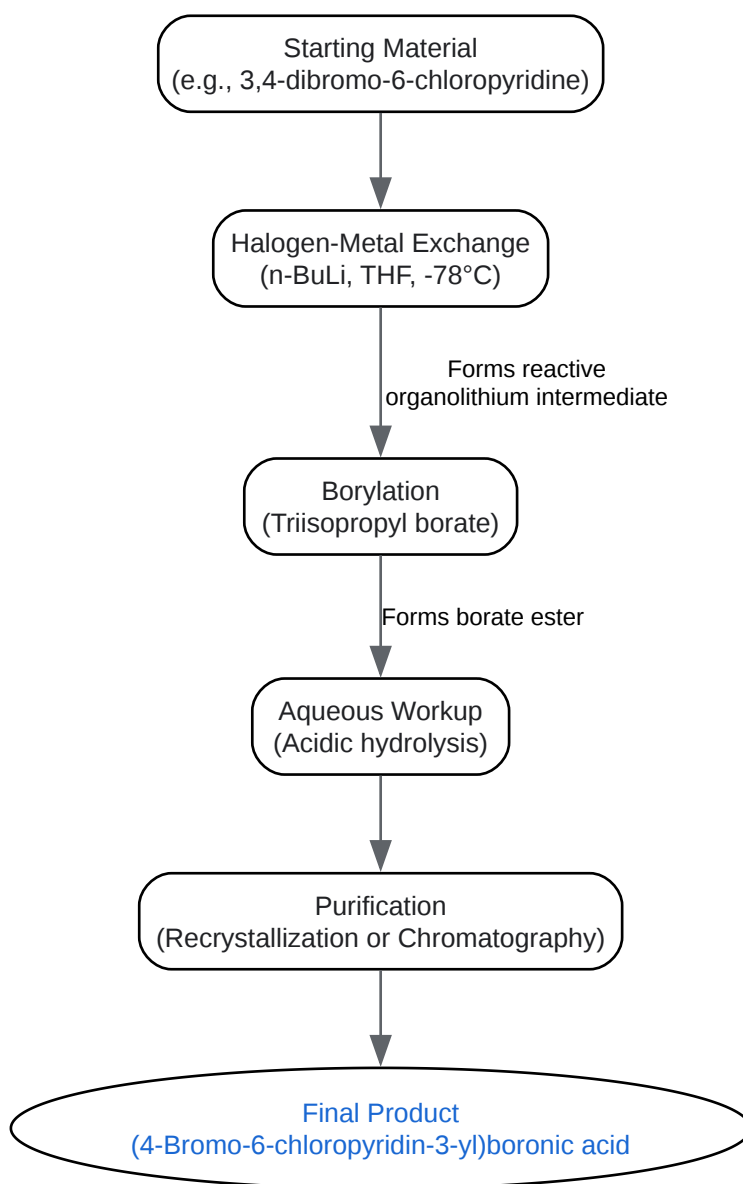
A precise understanding of a reagent's fundamental properties is the bedrock of successful and reproducible synthesis. The key physicochemical data for **(4-Bromo-6-chloropyridin-3-yl)boronic acid** are summarized below.

Property	Value	Source
Molecular Weight	236.261 g/mol	[7]
Molecular Formula	C ₅ H ₄ BBrClNO ₂	[7][8]
CAS Number	957062-85-0	[7][8]
IUPAC Name	(4-bromo-6-chloropyridin-3-yl)boronic acid	[8]
Canonical SMILES	OB(O)C1=C(Br)C=C(Cl)N=C1	[7]
Purity (Typical)	≥95%	[7]
Physical Form	White to off-white crystalline solid	

Synthesis and Purification Strategies

The synthesis of pyridinylboronic acids can be achieved through several established methodologies. A common and effective approach involves a halogen-metal exchange followed by borylation with a trialkyl borate ester. This process is favored for its high efficiency and adaptability.

Causality of Choices: The use of cryogenic temperatures (-78 °C) is critical to prevent side reactions and decomposition of the highly reactive organolithium intermediate. The choice of an alkyl borate like triisopropyl borate is strategic; its bulky isopropyl groups help to minimize the formation of over-arylated borate complexes. The final acidic workup hydrolyzes the borate ester to yield the desired boronic acid.



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Caption: General workflow for the synthesis of a pyridinylboronic acid.

Critical Handling, Storage, and Stability Protocols

Boronic acids, while more stable than many organometallic reagents, require careful handling to preserve their integrity and reactivity. The primary degradation pathway is protodeboronation, especially under harsh acidic or basic conditions or upon exposure to moisture.[3] Anhydrous boronic acids also have a tendency to form cyclic boroxine anhydrides.

Recommended Storage Protocol

- Container: Store in a tightly sealed container, preferably made of HDPE or glass.[9]
- Atmosphere: For long-term storage, flushing the container with an inert gas like nitrogen or argon is highly recommended to prevent oxidation and hydrolysis.[10]
- Temperature: Keep refrigerated at 2-8 °C to minimize thermal degradation.[7]
- Environment: Store in a dry, well-ventilated area away from incompatible materials such as strong oxidizing agents.[9][10]

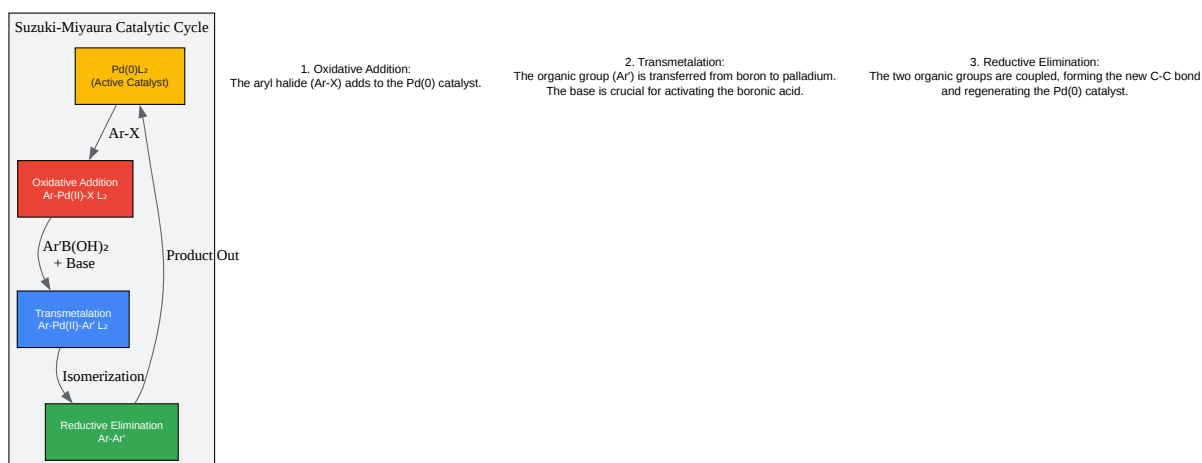
Self-Validating System: To ensure the reagent's quality before use, especially after prolonged storage, it is advisable to perform a quick purity check using techniques like HPLC or NMR. The appearance of new peaks or a significant change in the main peak's area can indicate degradation.[10]

Application in Suzuki-Miyaura Cross-Coupling

The premier application of **(4-Bromo-6-chloropyridin-3-yl)boronic acid** is in the palladium-catalyzed Suzuki-Miyaura coupling reaction to form C-C bonds.[4] This reaction is a cornerstone of modern drug discovery, enabling the efficient assembly of biaryl cores.[11] The difficulty often associated with coupling electron-deficient heteroaryl boron derivatives can be overcome with modern catalyst systems.[3]

The Catalytic Cycle

The reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.



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Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Step-by-Step Experimental Protocol: Microwave-Assisted Coupling

This protocol provides a general method for coupling **(4-Bromo-6-chloropyridin-3-yl)boronic acid** with an aryl bromide. Microwave irradiation is used to accelerate the reaction, often

leading to higher yields and shorter reaction times.

Materials:

- **(4-Bromo-6-chloropyridin-3-yl)boronic acid** (1.0 equiv)
- Aryl or heteroaryl halide (e.g., at the 4-bromo position) (1.0-1.2 equiv)
- Palladium catalyst (e.g., Pd(dppf)Cl₂) (1-5 mol%)[12]
- Base (e.g., K₂CO₃ or Cs₂CO₃) (2.0-3.0 equiv)
- Degassed solvent (e.g., 1,4-dioxane/water mixture, 4:1)[4]
- Microwave vial with a stir bar

Procedure:

- **Vessel Preparation:** To a clean, dry microwave vial, add the **(4-Bromo-6-chloropyridin-3-yl)boronic acid**, the aryl halide, the palladium catalyst, and the base.
- **Atmosphere Control:** Seal the vial and evacuate and backfill with an inert gas (e.g., nitrogen or argon) three times. This step is critical to prevent the oxidation of the Pd(0) active catalyst.
- **Solvent Addition:** Add the degassed solvent mixture via syringe. The removal of dissolved oxygen from the solvent is essential for catalyst stability and reaction efficiency.
- **Microwave Irradiation:** Place the vial in the microwave reactor. Irradiate the mixture at a set temperature (e.g., 100-150 °C) for a specified time (e.g., 15-60 minutes). Reaction conditions should be optimized for each specific substrate pairing.
- **Workup:** After the reaction is complete, cool the vessel to room temperature. Dilute the mixture with an organic solvent like ethyl acetate and wash with water and then brine.[4]
- **Purification:** Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

- Analysis: Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product. Confirm identity and purity using ^1H NMR, ^{13}C NMR, and LC-MS.

Conclusion

(4-Bromo-6-chloropyridin-3-yl)boronic acid is a high-value, versatile reagent that serves as a cornerstone for innovation in drug discovery. Its well-defined molecular weight and physicochemical properties, combined with its robust performance in Suzuki-Miyaura cross-coupling reactions, make it an essential tool for medicinal chemists. By understanding the causality behind its synthesis, adhering to strict handling and storage protocols, and applying optimized reaction conditions, researchers can effectively leverage this building block to construct novel and complex molecular entities with therapeutic potential.

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